2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
2-(2-Fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a fluorinated heterocyclic compound belonging to the pyridothiadiazine dioxide class. Its core structure comprises a bicyclic system integrating pyridine and 1,2,4-thiadiazine rings, with two fluorine atoms positioned at the 2- and 4-positions of the benzyl and phenyl substituents, respectively. The 1,1-dioxide moiety enhances polarity and influences electronic properties, making it relevant for pharmaceutical and materials science applications.
Molecular Formula: C₁₈H₁₂F₂N₃O₃S
Average Molecular Mass: ~388.07 g/mol (calculated based on substituents and core structure).
Key Features:
- Ortho-fluorine on the benzyl group (steric and electronic effects).
- Para-fluorine on the phenyl ring (enhanced electronegativity).
- Sulfone group (1,1-dioxide) contributing to solubility and metabolic stability.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S/c20-14-7-9-15(10-8-14)24-18-17(6-3-11-22-18)28(26,27)23(19(24)25)12-13-4-1-2-5-16(13)21/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKDRPCXBQNGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 1251708-06-1) is a heterocyclic compound characterized by its unique structural features. This article explores its biological activity, potential applications in drug development, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 401.4 g/mol. The structure includes a pyrido-thiadiazine core with fluorobenzyl and fluorophenyl substituents, which may enhance its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to 2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibit significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Properties
Several studies have shown that derivatives of thiadiazine compounds possess anticancer properties. These mechanisms often involve the inhibition of tumor growth and angiogenesis. For instance:
- Inhibition of DYRK1A : A related compound was found to inhibit the Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) with an IC50 of 9.41 μM, suggesting potential applications in cancer therapies targeting this kinase .
- Cell Proliferation Studies : Compounds similar to this thiadiazine have been shown to induce human β-cell proliferation, indicating possible uses in diabetes treatment as well .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. For example:
- Thiadiazole Derivatives : These have been documented to exhibit antiviral activity against various pathogens .
Comparative Analysis of Similar Compounds
To better understand the unique properties of 2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, a comparison with other related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Methylthio group; no fluorine | Anticancer activity reported |
| Compound B | Similar core structure; varying substitutions | Antimicrobial properties documented |
| Compound C | Different heterocyclic core; various substituents | Antiviral activity shown |
Case Studies and Research Findings
Several case studies highlight the biological activities associated with this class of compounds:
- Study on DYRK1A Inhibition : A study focused on optimizing thiadiazine analogs for improved DYRK1A binding affinity revealed that modifications at specific positions significantly enhanced potency. The most promising analogs showed Kd values as low as 71 nM .
- Anticancer Mechanisms : Research has demonstrated that certain thiadiazine derivatives can modulate signaling pathways involved in cell proliferation and survival, effectively inhibiting cancer cell growth .
Comparison with Similar Compounds
Key Observations:
Para-fluorophenyl groups (target compound vs. ) enhance electron-withdrawing effects, stabilizing negative charges in the sulfone group.
Substituent Effects: Methylsulfanyl in increases molecular weight (429.48 vs. 388.07) and lipophilicity (logP ~2.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility.
Heterocyclic Variations :
- The pyrido[4,3-e] isomer in alters ring geometry, affecting π-π stacking interactions in crystalline phases or biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
